1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
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Overview
Description
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one is a complex organic compound that features a thiazole ring, a piperazine moiety, and a tosyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one typically involves multi-step proceduresThe reaction conditions often involve the use of organic solvents like toluene and catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and piperazine moiety.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial and antiviral properties, making it useful in biological studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes like signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds include other thiazole and piperazine derivatives, such as:
4-Methylbenzo[d]thiazol-2-amine: Known for its antimicrobial properties.
1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one: Used in similar research applications.
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one stands out due to its unique combination of functional groups, which confer a broad range of biological activities and synthetic versatility .
Biological Activity
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a benzothiazole ring, a piperazine moiety, and a sulfonyl group, which contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzothiazole moiety is known for its ability to modulate enzyme activity and receptor interactions. Specifically, the compound may inhibit key enzymes involved in cellular processes, leading to therapeutic effects such as:
- Antimicrobial Activity : The compound exhibits potential against various bacterial strains.
- Anticancer Properties : It shows promise in inhibiting cancer cell growth by inducing apoptosis through caspase activation pathways.
Biological Activity Data
Research indicates that this compound has demonstrated significant biological activities across various studies. Below is a summary of key findings:
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : In vitro assays have shown that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.
- Anticancer Research : A study focused on the effects of the compound on various cancer cell lines revealed that it significantly reduces cell viability and induces apoptosis. The mechanism involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE). Results suggest selective inhibition towards MAO-B, making it a potential candidate for neuroprotective therapies .
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-16-4-7-19(8-5-16)31(28,29)15-10-21(27)25-11-13-26(14-12-25)23-24-22-18(3)17(2)6-9-20(22)30-23/h4-9H,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBARITYYNUZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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